Sulfo-Cy5.5 carboxylic acid

Description

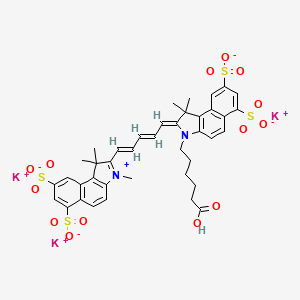

Sulfo-Cy5.5 carboxylic acid (CAS: 2183440-68-6 or 210892-23-2, varying by source) is a near-infrared (NIR) fluorescent dye with excitation/emission wavelengths of 673/707 nm. Its structure includes a sulfonate group (-SO₃⁻) for enhanced hydrophilicity and a terminal carboxylic acid (-COOH) for covalent conjugation to biomolecules (e.g., proteins, antibodies, peptides) via carbodiimide-mediated reactions (e.g., EDC/HATU). Key properties include:

Properties

Molecular Formula |

C40H39K3N2O14S4 |

|---|---|

Molecular Weight |

1017.3 g/mol |

IUPAC Name |

tripotassium;(2Z)-3-(5-carboxypentyl)-1,1-dimethyl-2-[(2E,4E)-5-(1,1,3-trimethyl-6,8-disulfonatobenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]benzo[e]indole-6,8-disulfonate |

InChI |

InChI=1S/C40H42N2O14S4.3K/c1-39(2)34(41(5)30-17-15-26-28(37(30)39)20-24(57(45,46)47)22-32(26)59(51,52)53)12-8-6-9-13-35-40(3,4)38-29-21-25(58(48,49)50)23-33(60(54,55)56)27(29)16-18-31(38)42(35)19-11-7-10-14-36(43)44;;;/h6,8-9,12-13,15-18,20-23H,7,10-11,14,19H2,1-5H3,(H4-,43,44,45,46,47,48,49,50,51,52,53,54,55,56);;;/q;3*+1/p-3 |

InChI Key |

MMQQUABRDYPOFX-UHFFFAOYSA-K |

Isomeric SMILES |

CC1(C(=[N+](C2=C1C3=C(C=C2)C(=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)[O-])C)/C=C/C=C/C=C\4/C(C5=C(N4CCCCCC(=O)O)C=CC6=C5C=C(C=C6S(=O)(=O)[O-])S(=O)(=O)[O-])(C)C)C.[K+].[K+].[K+] |

Canonical SMILES |

CC1(C(=[N+](C2=C1C3=C(C=C2)C(=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)[O-])C)C=CC=CC=C4C(C5=C(N4CCCCCC(=O)O)C=CC6=C5C=C(C=C6S(=O)(=O)[O-])S(=O)(=O)[O-])(C)C)C.[K+].[K+].[K+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Sulfo-Cy5.5 carboxylic acid can be synthesized through a series of chemical reactions involving the introduction of sulfo groups to the cyanine dye structure. The synthetic route typically involves the reaction of a cyanine dye precursor with sulfonating agents under controlled conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to enhance solubility and reaction efficiency .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated reactors to ensure consistency and purity. The process includes rigorous quality control measures such as nuclear magnetic resonance (NMR) and high-performance liquid chromatography-mass spectrometry (HPLC-MS) to verify the compound’s structure and purity .

Chemical Reactions Analysis

Types of Reactions

Sulfo-Cy5.5 carboxylic acid primarily undergoes substitution reactions, particularly with primary amine groups to form stable amide bonds. This reaction is facilitated by activators such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) .

Common Reagents and Conditions

The common reagents used in these reactions include EDC, HOBt, and N-hydroxysuccinimide (NHS). The reactions are typically carried out in aqueous solutions or organic solvents like DMF and DMSO, under mild conditions to prevent degradation of the dye .

Major Products

The major products formed from these reactions are amide-linked conjugates, which are widely used in bioconjugation applications .

Scientific Research Applications

Sulfo-Cy5.5 carboxylic acid is extensively used in various scientific research fields due to its unique properties:

Chemistry: It is used as a fluorescent probe for detecting and quantifying chemical species.

Biology: The compound is employed in fluorescence imaging to label peptides, proteins, and oligonucleotides.

Medicine: It is used in diagnostic assays and imaging techniques to visualize biological processes.

Industry: The dye is used in the development of sensors and diagnostic tools .

Mechanism of Action

Sulfo-Cy5.5 carboxylic acid exerts its effects through its fluorescent properties. The sulfo groups enhance its water solubility and reduce fluorescence quenching, allowing for stable and bright fluorescence signals. The dye interacts with biological molecules through covalent bonding, primarily forming amide bonds with primary amines .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Sulfo-Cy5.5 carboxylic acid with structurally and functionally related cyanine dyes:

Key Research Findings

Hydrophilicity and Stability: The sulfonate group in this compound reduces aggregation and improves stability in aqueous environments compared to non-sulfonated analogs like Cyanine5.5 carboxylic acid. Phosphonic acid analogs (e.g., SAMs on Ti-6Al-4V) show superior surface adhesion but lack fluorescence utility.

NIR Performance: Sulfo-Cy5.5’s 707 nm emission is optimal for deep-tissue imaging, outperforming Sulfo-Cy5 (670 nm) in signal-to-noise ratio. Sulfo-Cy7 carboxylic acid (773 nm) offers deeper penetration but requires higher excitation energy.

Conjugation Efficiency: Sulfo-Cy5.5’s carboxylic acid reacts efficiently with primary amines (e.g., lysine residues) to form stable amide bonds, critical for labeling antibodies and peptides. ICG-carboxylic acid exhibits non-specific binding due to its non-covalent interactions, limiting its use in targeted imaging.

Advantages and Limitations

- Advantages of Sulfo-Cy5.5: Superior water solubility and reduced aggregation compared to non-sulfonated dyes. Balanced NIR emission for in vivo applications.

- Limitations :

Q & A

Q. What are the key spectral properties of Sulfo-Cy5.5 carboxylic acid, and how do they influence experimental design in fluorescence-based studies?

this compound exhibits excitation/emission maxima in the far-red to near-infrared range (673–707 nm), with variations depending on solvent polarity and conjugation state . Its long emission wavelength minimizes autofluorescence and enhances tissue penetration, making it ideal for in vivo imaging. Researchers should validate emission spectra under their specific experimental conditions (e.g., pH, solvent) using fluorometers calibrated for NIR wavelengths .

Q. What conjugation strategies are recommended for labeling biomolecules with this compound?

The carboxylic acid group reacts with primary amines (e.g., lysine residues) via carbodiimide-mediated coupling (e.g., EDC/sulfo-NHS). For pH-sensitive applications, pre-activate the dye in MES buffer (pH 4.5–6.5) at a 1:2 molar ratio (dye:activator) for 30 minutes before adding the target biomolecule . Purify conjugates using size-exclusion chromatography to remove unreacted dye .

Q. How should this compound be stored to maintain stability?

Store the dye as a lyophilized powder at -20°C in airtight, light-protected vials. For aqueous stock solutions, use PBS (pH 7.4) or DMSO, aliquot to avoid freeze-thaw cycles, and confirm fluorescence intensity after storage using a reference standard .

Advanced Research Questions

Q. How can researchers optimize this compound for in vivo imaging, particularly in deep-tissue models?

Administer the dye via intravenous injection at 1–5 mg/kg body weight. Use a fluorescence imaging system equipped with 670 nm excitation and 700–800 nm emission filters. For longitudinal studies, monitor signal attenuation over time due to metabolic clearance, and normalize signals using background subtraction from control tissues .

Q. What experimental controls are critical when interpreting conflicting fluorescence signals in multiplexed assays?

Include:

- Unconjugated dye controls to assess non-specific binding.

- Quenching controls (e.g., sodium dithionite) to confirm covalent conjugation.

- Spectral unmixing controls if using multiple NIR dyes to avoid crosstalk . Discrepancies in emission maxima (e.g., 691 nm vs. 707 nm) may arise from instrumentation calibration or solvent effects; validate using standardized reference dyes .

Q. How can solubility issues in non-aqueous solvents be addressed during conjugate preparation?

While the sulfonate groups confer water solubility, organic solvents (e.g., DMF, DMSO) may be required for hydrophobic biomolecules. Use a solvent gradient (e.g., 10–20% DMSO in PBS) during conjugation, and dialyze against aqueous buffers post-reaction to restore biocompatibility .

Q. What methodologies resolve discrepancies in reported CAS numbers (e.g., 2183440-68-6 vs. 210892-23-2) for this compound?

Cross-validate commercial samples using:

- High-resolution mass spectrometry (HRMS) to confirm molecular weight (1017.31 g/mol).

- HPLC purity analysis (≥95%) with a C18 column and acetonitrile/water gradient . Discrepancies may indicate batch-specific impurities or supplier errors; always request certificates of analysis (CoA) .

Methodological Notes

- Fluorescence Quenching Analysis : Measure intensity changes after adding 100 mM KI to assess dye accessibility in labeled proteins .

- Animal Imaging Ethics : Adhere to institutional guidelines for dye dosage and euthanasia protocols, particularly for longitudinal studies .

This FAQ synthesizes data from peer-reviewed methodologies and supplier specifications, excluding non-academic sources. For further validation, consult primary literature on cyanine dye photophysics and bioconjugation chemistry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.